molecular formula C28H17F7N2O6 B11503782 N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

Cat. No.: B11503782
M. Wt: 610.4 g/mol
InChI Key: UIPRVOHKUAQBMO-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the phenoxy intermediates: This step involves the reaction of 4-fluorophenol and 2-nitro-4-(trifluoromethyl)phenol with appropriate reagents to form the phenoxy intermediates.

    Coupling reactions: The phenoxy intermediates are then coupled with 2-(4-fluorophenoxy)-5-(trifluoromethyl)phenylamine under specific conditions to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the development of advanced materials and as a component in specialized industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylephrine: A compound with similar structural features, used as a decongestant.

    Ethyl acetoacetate: Another compound with a similar functional group arrangement, used in organic synthesis.

Uniqueness

N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide stands out due to its unique combination of fluorine atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H17F7N2O6

Molecular Weight

610.4 g/mol

IUPAC Name

N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide

InChI

InChI=1S/C28H17F7N2O6/c1-41-25-12-15(2-9-24(25)43-23-11-4-17(28(33,34)35)14-21(23)37(39)40)26(38)36-20-13-16(27(30,31)32)3-10-22(20)42-19-7-5-18(29)6-8-19/h2-14H,1H3,(H,36,38)

InChI Key

UIPRVOHKUAQBMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OC3=CC=C(C=C3)F)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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